(R)-(-)-2-Pentanol (CAS 31087-44-2): A Comprehensive Technical Guide for Asymmetric Synthesis and Drug Development
(R)-(-)-2-Pentanol (CAS 31087-44-2): A Comprehensive Technical Guide for Asymmetric Synthesis and Drug Development
Executive Summary
(R)-(-)-2-Pentanol is a highly versatile chiral secondary alcohol that serves as a foundational building block in asymmetric organic synthesis, pharmaceutical development, and fragrance chemistry[1]. As a stereochemically pure intermediate, it provides a reliable scaffold for introducing chirality into complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting neurodegenerative diseases[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, strategic applications, and field-proven experimental workflows, designed specifically for researchers and drug development professionals requiring rigorous stereochemical control.
Physicochemical Profiling & Structural Dynamics
The utility of (R)-(-)-2-pentanol stems from its specific spatial configuration at the C2 stereocenter. The hydroxyl group's hydrogen-bonding capability, juxtaposed with the hydrophobic pentyl chain, dictates its solubility profile and its highly specific interactions with enzyme active sites and olfactory receptors[1].
To ensure reproducibility in downstream applications, the physical and chemical parameters of the starting material must be rigorously verified against the baseline metrics outlined in Table 1.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value | Reference / Standard |
| CAS Number | 31087-44-2 | [3] |
| IUPAC Name | (2R)-pentan-2-ol | [4] |
| Molecular Formula | C5H12O | Elemental Analysis |
| Molecular Weight | 88.15 g/mol | [4] |
| Density | 0.809 g/mL at 20 °C | Pycnometry[3] |
| Boiling Point | 119-120 °C | Standard Pressure (1 atm)[3] |
| Refractive Index | n20/D 1.406 | Refractometry[3] |
| Specific Rotation | [α]25/D -13° (neat) | Polarimetry (Sodium D line)[3] |
| Flash Point | ~34 °C (93 °F) | Closed Cup (TCC)[5] |
Strategic Role in Pharmaceutical Development
In the pharmaceutical sector, (R)-(-)-2-pentanol is not merely a solvent; it is a critical chiral pool reagent. It is prominently utilized as a precursor in the synthesis of advanced antialzheimer's drugs, specifically those designed to inhibit β-amyloid peptide release[2]. By leveraging the pre-existing stereocenter of (R)-(-)-2-pentanol, medicinal chemists can bypass complex and low-yield asymmetric induction steps, relying instead on highly predictable stereospecific transformations (such as Walden inversions) to construct the final API[6].
Furthermore, in the flavor and fragrance industry, it is the essential chiral precursor for synthesizing (S)-2-pentyl (R)-3-hydroxyhexanoate, a highly specific volatile ester responsible for natural banana aroma profiles[7].
Core Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocols must not be executed blindly; understanding the mechanistic causality behind each step is paramount to troubleshooting and scaling. The following workflows are designed as self-validating systems to ensure stereochemical integrity.
Protocol A: Biocatalytic Kinetic Resolution of (±)-2-Pentanol
When pure (R)-(-)-2-pentanol is not commercially sourced, it can be synthesized via the enzymatic kinetic resolution of racemic 2-pentanol using Candida antarctica Lipase B (Novozym 435)[2].
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 100 mmol of (±)-2-pentanol in 50 mL of anhydrous hexane. Causality: Hexane provides a non-polar microenvironment that maximizes the enzyme's thermodynamic stability and prevents the stripping of the essential hydration layer from the lipase.
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Acyl Donor Addition: Add 150 mmol of vinyl acetate. Causality: Vinyl acetate is chosen over ethyl acetate because its leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation step completely irreversible, driving the equilibrium forward and maximizing the enantiomeric excess (ee)[2].
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Enzymatic Catalysis: Introduce 1.0 g of Novozym 435 and agitate at 150 rpm at 30°C for 24 hours. Causality: The active site of Lipase B exhibits a high stereopreference for the (S)-enantiomer, rapidly converting it to (S)-(+)-2-pentyl acetate, while the (R)-enantiomer remains unreacted due to steric clashing within the catalytic triad[2].
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Self-Validation & Separation: Filter the immobilized enzyme. Analyze the filtrate via chiral Gas Chromatography (GC) using a β-cyclodextrin column. Validation: The protocol is successful when the GC trace shows a 1:1 molar ratio of (R)-(-)-2-pentanol and (S)-(+)-2-pentyl acetate. The unreacted (R)-(-)-2-pentanol is then isolated via fractional distillation (b.p. 119°C vs the higher boiling acetate).
Protocol B: Stereoretentive Tosylation for SN2 Inversion
To utilize (R)-(-)-2-pentanol as an electrophile in drug synthesis, the poor hydroxyl leaving group must be converted into an excellent leaving group (tosylate) without altering the C2 stereocenter[6].
Step-by-Step Methodology:
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Activation Setup: To a flame-dried flask under argon, add 50 mmol of (R)-(-)-2-pentanol and 75 mmol of anhydrous pyridine in 100 mL of anhydrous dichloromethane (DCM). Cool the system to 0°C. Causality: 0°C is critical to suppress the competing E2 elimination pathway, which would yield 2-pentene instead of the desired tosylate[6].
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Tosylation: Slowly add 60 mmol of p-Toluenesulfonyl chloride (TsCl) in portions. Causality: Pyridine acts as a vital acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing localized acidic microenvironments that could trigger racemization via an SN1/E1 carbocation intermediate[6].
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Work-up & Self-Validation: Quench with ice-cold deionized water to dissolve the pyridinium hydrochloride salts. Extract the organic layer, dry over MgSO₄, and concentrate. Validation: Monitor via Thin Layer Chromatography (TLC; Hexanes:EtOAc 8:2). The system self-validates when the alcohol spot completely disappears, replaced by a single, higher Rf tosylate spot. The resulting (R)-(-)-2-pentyl tosylate is now primed for an SN2 attack by a nucleophile, which will proceed with perfect Walden inversion to yield the (S)-derivative[6].
Mechanistic Pathways (Visualized)
The following diagrams illustrate the logical flow and stereochemical outcomes of the protocols described above.
Fig 1. Enzymatic kinetic resolution of racemic 2-pentanol using Novozym 435.
Fig 2. Stereoretentive tosylation of (R)-(-)-2-pentanol and subsequent SN2 inversion.
Handling, Safety, and Storage Integrity
Maintaining the chemical and stereochemical integrity of (R)-(-)-2-pentanol requires strict adherence to storage protocols. The compound is a flammable liquid with a flash point of approximately 34 °C (93 °F)[5]. It must be stored in tightly sealed, inert containers (preferably under argon or nitrogen) at 2 - 8 °C[8]. Exposure to strong oxidizing agents or highly acidic environments must be avoided to prevent uncontrolled oxidation to 2-pentanone or acid-catalyzed racemization.
References
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Title: (2R)-pentan-2-ol | C5H12O | CID 7014876 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link][4]
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Title: Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol Source: ACS Publications URL: [Link][2]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-(-)-2-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2R)-pentan-2-ol | C5H12O | CID 7014876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(-)-2-pentanol, 31087-44-2 [thegoodscentscompany.com]
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